![molecular formula C20H29N3O B5203373 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. The drug works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease.
作用機序
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is responsible for the influx of calcium ions into neurons, which can lead to cell death. By blocking the activity of the NMDA receptor, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can prevent the influx of calcium ions and protect neurons from damage.
Biochemical and Physiological Effects:
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have a number of biochemical and physiological effects. The drug can increase the levels of acetylcholine in the brain, which is important for cognitive function. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the levels of glutamate in the brain, which can be toxic to neurons. The drug has also been shown to have anti-inflammatory effects, which can reduce the damage caused by inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the drug's activity. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in clinical trials, which provides a wealth of data that can be used to inform experimental design.
One of the limitations of using 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in lab experiments is that it can be difficult to obtain in large quantities. The synthesis method is complex and requires specialized equipment, which can make it expensive to produce the drug in large quantities. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine. One area of interest is the drug's potential therapeutic effects in other neurological disorders. Studies have shown that 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function in Parkinson's disease and multiple sclerosis, and there is interest in exploring its potential use in other disorders such as Huntington's disease and amyotrophic lateral sclerosis.
Another area of interest is the development of new formulations of 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine that can improve its efficacy and reduce its side effects. For example, there is interest in developing extended-release formulations of the drug that can provide a more sustained release of the drug over time.
Conclusion:
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a drug that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. The drug works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease. 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in clinical trials, and its therapeutic effects have been well-established. There are a number of future directions for research on 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, including exploring its potential therapeutic effects in other neurological disorders and developing new formulations of the drug.
合成法
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 4-chloro-3-pyridinylmethylmorpholine in the presence of a base. The reaction takes place under reflux conditions and the product is purified by recrystallization.
科学的研究の応用
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied for its therapeutic potential in Alzheimer's disease. Studies have shown that the drug can improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. In addition to Alzheimer's disease, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been studied for its potential therapeutic effects in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-2-16(20(21-3-1)23-4-6-24-7-5-23)13-22-19-17-9-14-8-15(11-17)12-18(19)10-14/h1-3,14-15,17-19,22H,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFDKAKDYVUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]adamantan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

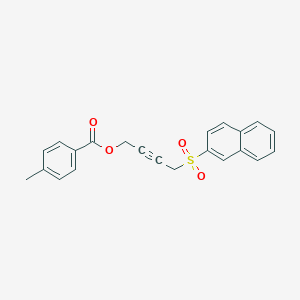
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
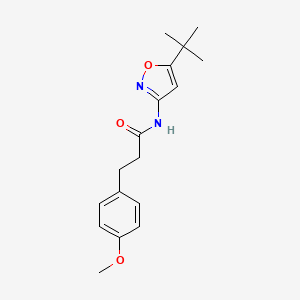
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)

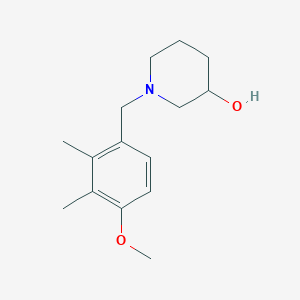
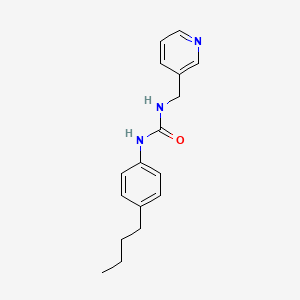
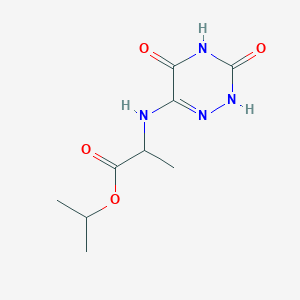

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)